

An In-depth Technical Guide to 4-Pyridin-4-YL-benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pyridin-4-YL-benzoic acid

Cat. No.: B1301847

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Pyridin-4-YL-benzoic acid**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, purification, and analysis, and explores its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The CAS number for **4-Pyridin-4-YL-benzoic acid** is 4385-76-6.[1][2][3][4]

Chemical and Physical Properties

4-Pyridin-4-YL-benzoic acid, also known as 4-(4-pyridyl)benzoic acid, is a white to off-white crystalline solid.[1] Its structure, featuring a pyridine ring linked to a benzoic acid moiety, imparts unique chemical characteristics that are valuable in various synthetic applications. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Pyridin-4-YL-benzoic acid**

Property	Value	Reference(s)
CAS Number	4385-76-6	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₉ NO ₂	[3]
Molecular Weight	199.21 g/mol	[5]
Appearance	White to off-white crystalline powder	[1]
Melting Point	>300 °C	
Boiling Point	384.3 ± 25.0 °C (Predicted)	
Solubility	Slightly soluble in water; Soluble in DMSO and methanol.	
pKa	3.95 (Predicted)	
Density	1.32 g/cm ³ (Estimated)	

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of **4-Pyridin-4-YL-benzoic acid** is the Suzuki-Miyaura cross-coupling reaction.[\[6\]](#) This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an organohalide.

Materials:

- 4-Carboxyphenylboronic acid
- 4-Bromopyridine
- Potassium carbonate (K₂CO₃)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
- Acetonitrile (CH₃CN)

- Water (H_2O)
- Dichloromethane (CH_2Cl_2)
- 1 M Hydrochloric acid (HCl)

Procedure:

- In a round-bottom flask, combine 4-carboxyphenylboronic acid (1 equivalent), 4-bromopyridine (1.1 equivalents), and potassium carbonate (4 equivalents) in a 1:1 mixture of acetonitrile and water.
- Add bis(triphenylphosphine)palladium(II) dichloride (0.037 equivalents) to the mixture.
- Degas the reaction mixture and purge with nitrogen three times.
- Heat the mixture to 100 °C and stir for 24 hours.
- After the reaction is complete, filter the hot suspension and concentrate the filtrate to half its original volume.
- Wash the concentrated aqueous phase with dichloromethane.
- Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid to precipitate the product.
- Collect the solid product by filtration, wash with water, and dry under vacuum.

Caption: Suzuki-Miyaura synthesis of **4-Pyridin-4-YL-benzoic acid**.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain high-purity **4-Pyridin-4-YL-benzoic acid**.

Materials:

- Crude **4-Pyridin-4-YL-benzoic acid**

- Ethanol (or a suitable solvent system)
- Activated carbon (optional)

Procedure:

- Dissolve the crude product in a minimum amount of hot ethanol.
- If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
- Hot filter the solution to remove the activated carbon and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the purified crystals in a vacuum oven.

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, DMSO-d₆): Expected signals include peaks in the aromatic region corresponding to the protons on the pyridine and benzene rings, and a broad singlet for the

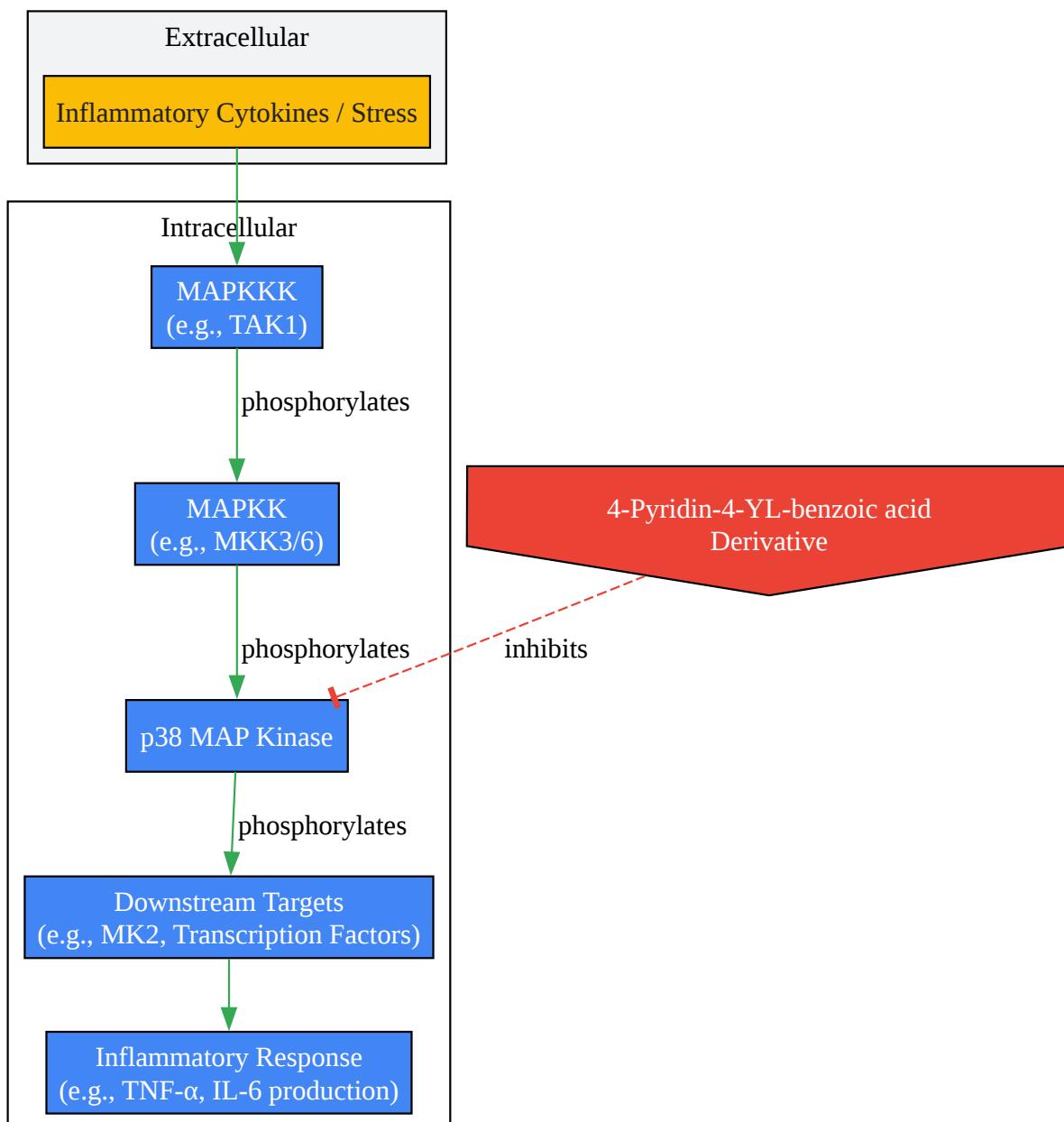
carboxylic acid proton.

- ^{13}C NMR (100 MHz, DMSO-d₆): Expected signals include carbons of the pyridine and benzene rings, and a signal for the carbonyl carbon of the carboxylic acid.

2.3.3. Infrared (IR) Spectroscopy

- KBr Pellet: Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (1600-1400 cm⁻¹).

2.3.4. Mass Spectrometry (MS)


- Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 199.06 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 197.06 may be observed.

Biological Activity and Signaling Pathways

4-Pyridin-4-YL-benzoic acid is a crucial intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors for cancer therapy. While the molecule itself may not be the primary active pharmaceutical ingredient, its structural motifs are essential for the activity of the final drug candidates.

One significant application is in the development of p38 Mitogen-Activated Protein (MAP) kinase inhibitors.^[7] The p38 MAP kinase signaling pathway plays a critical role in cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in various inflammatory diseases and cancers.

Derivatives of **4-Pyridin-4-YL-benzoic acid** have been synthesized and shown to possess potent inhibitory activity against p38 MAP kinase.^[7] The general mechanism involves the binding of these inhibitors to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

[Click to download full resolution via product page](#)

Caption: Inhibition of the p38 MAPK pathway by a derivative.

Conclusion

4-Pyridin-4-YL-benzoic acid is a versatile and valuable building block in modern drug discovery and materials science. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of complex molecules with desired biological activities. The continued exploration of its derivatives, particularly in the context of kinase inhibition, holds significant promise for the development of novel therapeutics. This guide provides a foundational resource for researchers working with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridin-4-yl-benzoic acid | 4385-76-6 [sigmaaldrich.com]
- 2. 4-Pyridin-4-yl-benzoic acid|4385-76-6 [hschemicals.com]
- 3. 4-(Pyridin-4-yl)benzoic acid | C12H9NO2 | CID 1520811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4385-76-6|4-Pyridin-4-yl-benzoic acid|BLD Pharm [bldpharm.com]
- 5. 4-(4-Pyridyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. preprints.org [preprints.org]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pyridin-4-YL-benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1301847#4-pyridin-4-yl-benzoic-acid-cas-number-and-properties\]](https://www.benchchem.com/product/b1301847#4-pyridin-4-yl-benzoic-acid-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com